4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 891114-91-3
VCID: VC4667208
InChI: InChI=1S/C18H12BrN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NN4C=NN=C4C=C3
Molecular Formula: C18H12BrN5O
Molecular Weight: 394.232

4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

CAS No.: 891114-91-3

Cat. No.: VC4667208

Molecular Formula: C18H12BrN5O

Molecular Weight: 394.232

* For research use only. Not for human or veterinary use.

4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide - 891114-91-3

CAS No. 891114-91-3
Molecular Formula C18H12BrN5O
Molecular Weight 394.232
IUPAC Name 4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Standard InChI InChI=1S/C18H12BrN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)
Standard InChI Key SXDFLTWDWYSVIY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NN4C=NN=C4C=C3

4-Bromo-N-(3-{ triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. It features a unique combination of functional groups, including a bromine atom, a benzamide structure, and a triazolo[4,3-b]pyridazine moiety. This structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Solubility and Physical State

This compound is expected to be solid at room temperature, with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The melting point has not been explicitly documented but can be estimated based on similar compounds.

Synthesis

The synthesis of 4-bromo-N-(3-{ triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves several key steps:

  • Reaction Conditions: The synthesis requires optimized reaction conditions, including temperature control, solvent choice (commonly dimethylformamide or dichloromethane), and reaction time.

  • Purification Techniques: Advanced purification techniques such as column chromatography are employed to isolate the final product.

Mechanism of Action

The mechanism of action primarily involves interaction with specific biological targets. Compounds with similar structures have shown promise in inhibiting targets such as tyrosine kinases and other enzymes critical for disease progression.

Biological Activity and Potential Applications

4-Bromo-N-(3-{ triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is of interest in medicinal chemistry due to its potential biological activity. It may inhibit enzymes involved in disease processes, making it a potential lead compound for therapies against cancer or infectious diseases.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Features
4-Bromo-N-(3-{ triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamideC20_{20}H13_{13}BrN5_{5}O396.26Benzamide, Triazolo[4,3-b]pyridazine
5-Bromo-N-{ triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamideC10_{10}H8_{8}BrN5_{5}O2_{2}S328.17Triazole, Thiophene, Sulfonamide
3-Bromo- triazolo[4,3-b]pyridazineC5_{5}H3_{3}BrN4_{4}173.01Triazole, Pyridazine

Research Findings and Future Directions

Research on 4-bromo-N-(3-{ triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is focused on its potential therapeutic applications. Further studies are needed to fully explore its biological activity and to optimize its synthesis for pharmaceutical development.

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